

## initial studies and preclinical data for KYA1797K

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KYA1797K |           |
| Cat. No.:            | B608405  | Get Quote |

### **KYA1797K: A Preclinical Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and preclinical data for **KYA1797K**, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.

#### **Core Mechanism of Action**

**KYA1797K** is a potent and selective inhibitor of Wnt/β-catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β-catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, **KYA1797K** facilitates the GSK3 $\beta$ -mediated phosphorylation of  $\beta$ -catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]

A key feature of **KYA1797K** is its dual action in also promoting the degradation of Ras proteins. [4][6] This occurs through a similar mechanism, where the activation of GSK3 $\beta$  leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both  $\beta$ -catenin and Ras makes **KYA1797K** a promising candidate for cancers with co-activation of both Wnt/ $\beta$ -catenin and Ras/ERK pathways.[2][7]



# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from initial preclinical studies of **KYA1797K**.

| Parameter         | Value       | Assay System                                   | Reference |
|-------------------|-------------|------------------------------------------------|-----------|
| IC50              | 0.75 μΜ     | TOPflash reporter assay                        | [1][2]    |
| IC50 (PD-1/PD-L1) | 94 ± 4.2 μM | FRET-based PD-<br>1/SHP-2 interaction<br>assay | [3]       |



| Study Type       | Cancer Model                                                          | Dosing<br>Regimen                         | Key Findings                                                                                                             | Reference |
|------------------|-----------------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vivo Efficacy | Colorectal<br>Cancer (CRC)<br>Xenograft (D-MT<br>cells)               | 25 mg/kg,<br>intraperitoneal<br>injection | Reduced tumor<br>weight and<br>volume by 70%;<br>decreased levels<br>of β-catenin and<br>Ras.                            | [1]       |
| In Vivo Efficacy | Non-Small Cell<br>Lung Cancer<br>(NSCLC)<br>(KrasLA2 mouse<br>model)  | Not specified                             | Effectively inhibited Kras- driven tumorigenesis by suppressing the Ras-ERK pathway.                                     | [7]       |
| In Vivo Efficacy | Triple-Negative Breast Cancer (TNBC) Patient- Derived Xenograft (PDX) | Not specified                             | Reduced tumor growth; decreased levels of β-catenin, pan-RAS, and EGFR.                                                  | [4]       |
| In Vivo Efficacy | Kidney Aging (D-<br>gal-treated mice)                                 | Not specified                             | Inhibited β- catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis. | [5]       |

# **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the proposed signaling pathway and the mechanism of action of **KYA1797K**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. allgenbio.com [allgenbio.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a
  potential treatment for triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. KYA1797K, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A Ras destabilizer KYA1797K overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [initial studies and preclinical data for KYA1797K]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608405#initial-studies-and-preclinical-data-for-kya1797k]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com